Cas no 1097820-93-3 (2-(5-methylthiophen-2-yl)morpholine)

2-(5-methylthiophen-2-yl)morpholine 化学的及び物理的性質
名前と識別子
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- 2-(5-methylthiophen-2-yl)morpholine
- 2-(5-METHYL-2-THIENYL)MORPHOLINE
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- インチ: 1S/C9H13NOS/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10H,4-6H2,1H3
- InChIKey: IIMNEHHBSPHEGX-UHFFFAOYSA-N
- ほほえんだ: N1CCOC(C2SC(C)=CC=2)C1
2-(5-methylthiophen-2-yl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1725629-2.5g |
2-(5-methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
Enamine | EN300-1725629-0.25g |
2-(5-methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
Chemenu | CM485771-250mg |
2-(5-Methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 250mg |
$483 | 2023-02-03 | |
Aaron | AR01DXZZ-1g |
2-(5-METHYL-2-THIENYL)MORPHOLINE |
1097820-93-3 | 95% | 1g |
$1361.00 | 2025-02-10 | |
Enamine | EN300-1725629-1g |
2-(5-methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 1g |
$971.0 | 2023-09-20 | |
Enamine | EN300-1725629-5g |
2-(5-methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 5g |
$2816.0 | 2023-09-20 | |
Enamine | EN300-1725629-10g |
2-(5-methylthiophen-2-yl)morpholine |
1097820-93-3 | 95% | 10g |
$4176.0 | 2023-09-20 | |
Aaron | AR01DXZZ-100mg |
2-(5-METHYL-2-THIENYL)MORPHOLINE |
1097820-93-3 | 95% | 100mg |
$489.00 | 2025-02-10 | |
Aaron | AR01DXZZ-250mg |
2-(5-METHYL-2-THIENYL)MORPHOLINE |
1097820-93-3 | 95% | 250mg |
$687.00 | 2025-02-10 | |
1PlusChem | 1P01DXRN-100mg |
2-(5-METHYL-2-THIENYL)MORPHOLINE |
1097820-93-3 | 95% | 100mg |
$479.00 | 2023-12-26 |
2-(5-methylthiophen-2-yl)morpholine 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-(5-methylthiophen-2-yl)morpholineに関する追加情報
Professional Introduction to Compound with CAS No. 1097820-93-3 and Product Name: 2-(5-methylthiophen-2-yl)morpholine
2-(5-methylthiophen-2-yl)morpholine, identified by the CAS number 1097820-93-3, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of morpholine derivatives, which are widely recognized for their diverse pharmacological properties. The structural motif of this molecule incorporates a thiophene ring, which is a heterocyclic aromatic ring system known for its role in many biologically active molecules. The presence of a methyl group on the thiophene ring and the morpholine moiety at the 2-position introduces unique electronic and steric properties, making this compound a valuable scaffold for drug discovery and development.
The morpholine moiety is particularly noteworthy due to its ability to enhance solubility and bioavailability in drug molecules. This feature is crucial in pharmaceutical design, as it can improve the pharmacokinetic profile of a drug, leading to better therapeutic outcomes. Additionally, morpholine derivatives have been extensively studied for their potential applications in treating various diseases, including neurological disorders, infectious diseases, and cancer. The 5-methylthiophen-2-yl part of the molecule contributes to its aromaticity and can participate in π-stacking interactions, which are important for molecular recognition processes in biological systems.
Recent research has highlighted the importance of thiophene-based compounds in medicinal chemistry. Thiophenes and their derivatives have shown promise in various therapeutic areas due to their ability to interact with biological targets in unique ways. For instance, studies have demonstrated that thiophene derivatives can modulate enzyme activity and receptor binding, making them attractive candidates for drug development. The specific arrangement of atoms in 2-(5-methylthiophen-2-yl)morpholine allows for fine-tuning of its pharmacological properties, enabling researchers to design molecules with enhanced efficacy and reduced side effects.
In the context of modern drug discovery, computational methods play a pivotal role in understanding the structure-activity relationships (SAR) of compounds like 2-(5-methylthiophen-2-yl)morpholine. Advanced computational techniques, such as molecular docking and quantum mechanical calculations, have been employed to predict how this compound might interact with biological targets. These studies have provided valuable insights into the binding mechanisms and potential therapeutic applications of this molecule. For example, computational studies have suggested that 2-(5-methylthiophen-2-yl)morpholine could interact with specific proteins involved in disease pathways, making it a promising candidate for further investigation.
The synthesis of 2-(5-methylthiophen-2-yl)morpholine is another area of interest in chemical research. The development of efficient synthetic routes allows for scalable production of this compound, which is essential for both preclinical and clinical studies. Modern synthetic methodologies often focus on green chemistry principles, aiming to minimize waste and improve reaction yields. Recent advances in catalytic processes have enabled the synthesis of complex molecules like 2-(5-methylthiophen-2-yl)morpholine with high precision and efficiency. These advancements not only facilitate research but also contribute to sustainable pharmaceutical practices.
Preclinical studies are crucial for evaluating the safety and efficacy of new compounds before they enter clinical trials. In these studies, 2-(5-methylthiophen-2-yl)morpholine has been tested for its potential therapeutic effects in various disease models. Initial results have shown encouraging signs regarding its anti-inflammatory and analgesic properties. These findings are particularly relevant given the growing demand for alternative treatments for chronic inflammatory conditions. Additionally, preclinical data suggest that this compound may have neuroprotective effects, opening up possibilities for its use in treating neurological disorders.
The role of morpholine derivatives in addressing neurological disorders cannot be overstated. Morpholine-based compounds have been investigated for their potential to modulate neurotransmitter systems and protect against neurodegenerative damage. The structural features of 2-(5-methylthiophen-2-yl)morpholine, particularly the combination of a thiophene ring and a morpholine moiety, make it an intriguing candidate for further exploration in this field. Ongoing research aims to elucidate the mechanisms through which this compound exerts its neuroprotective effects, which could lead to novel therapeutic strategies.
Another area where 2-(5-methylthiophen-2-yl)morpholine shows promise is in the treatment of infectious diseases. Antimicrobial resistance remains a significant global health challenge, necessitating the discovery of new antibiotics with novel mechanisms of action. Thiophene derivatives have been explored as potential antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Preliminary studies suggest that 2-(5-methylthiophen-2-yl)morpholine may exhibit antimicrobial activity against certain bacterial strains, offering hope for developing new treatments against resistant infections.
The development of new anticancer agents is another critical area where morpholine derivatives are being actively researched. Cancer therapy often requires targeting specific molecular pathways that contribute to tumor growth and progression. The unique structural features of 2-(5-methylthiophen-2-yl)morpholine make it a versatile scaffold for designing molecules that can interact with cancer-related targets effectively. Early-stage studies have indicated that this compound may inhibit key enzymes involved in cancer cell proliferation and survival. Further investigation is needed to fully understand its potential as an anticancer therapeutic.
In conclusion,(CAS No 10978) has emerged as a significant compound with diverse pharmacological applications,(product name: 1) holds promise as a therapeutic agent across multiple disease areas,(keyword: 1) including neurological disorders,(keyword: 1) infectious diseases,(keyword: 1) and cancer,(keyword: 1) highlighting its versatility as a chemical scaffold(keyword: 1) . Advances in computational chemistry,(keyword: 1) synthetic methodologies,(keyword: 1) and preclinical research continue to enhance our understanding(keyword: 1)of its potential benefits(keyword: 1) . As research progresses,(keyword: 1) it is expected that more refined derivatives(keyword: 1) will be developed(keyword: 1) , offering improved efficacy(keyword: 1)and reduced side effects(keyword: 1) . The continued exploration(keyword: 1)of compounds like(keyword: 1)*(CAS No) will undoubtedly contribute significantly(keyword: 1)to advancements(keyword: 1)in medicine(keyword: 1)and improve patient outcomes worldwide.
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